1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene

Description

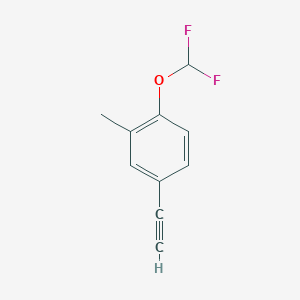

1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene (CAS 1062613-75-5) is a fluorinated aromatic compound with the molecular formula C₁₀H₈F₂O and a molecular weight of 182.17 g/mol . Its structure features a benzene ring substituted with a difluoromethoxy group (-OCF₂H) at position 1, an ethynyl group (-C≡CH) at position 4, and a methyl group (-CH₃) at position 2 (Figure 1). The compound is commercially available with a purity of 97% and is listed under the product code F982874 by suppliers like Fluorochem and CymitQuimica .

Figure 1: Structure of this compound.

Properties

IUPAC Name |

1-(difluoromethoxy)-4-ethynyl-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c1-3-8-4-5-9(7(2)6-8)13-10(11)12/h1,4-6,10H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOWHEBRLZHCPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#C)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Difluoromethylation of 4-Iodo-2-methylphenol

Reaction Conditions :

-

Substrate : 4-Iodo-2-methylphenol (10 g, 42.7 mmol)

-

Reagents : Chlorodifluoroacetic acid (3.61 mL, 42.7 mmol), potassium carbonate (23.62 g, 171 mmol)

-

Solvent System : DMF/water (1:1 v/v)

-

Temperature : 120°C

-

Duration : 12 hours

Procedure :

The reaction mixture is heated under reflux, followed by extraction with ethyl acetate. The organic phase is washed with water and brine, dried over Na2SO4, and concentrated. Purification via flash chromatography (0–10% EtOAc/hexanes) yields 1-(difluoromethoxy)-4-iodo-2-methylbenzene as a clear oil (24.7% yield).

Characterization :

-

1H NMR (DMSO-d6) : δ 7.66 (d, J = 1.5 Hz, 1H), 7.56 (dd, J = 8.47, 2.09 Hz, 1H), 7.15 (t, JH-F = 74 Hz, 1H), 6.92 (d, J = 8.47 Hz, 1H), 2.15 (s, 3H).

Introduction of the Ethynyl Group via Sonogashira Coupling

The ethynyl group is introduced via a Sonogashira cross-coupling reaction between the iodinated intermediate and a terminal alkyne. To avoid side reactions, protective groups such as trimethylsilyl (TMS) are often employed.

Sonogashira Coupling with Trimethylsilylacetylene

Reaction Conditions :

-

Substrate : 1-(Difluoromethoxy)-4-iodo-2-methylbenzene (5.3 g, 22.36 mmol)

-

Alkyne : Ethynyltrimethylsilane (4.74 mL, 33.5 mmol)

-

Catalyst : Bis(triphenylphosphine)dichloropalladium (0.785 g, 1.118 mmol)

-

Additive : Copper(I) iodide (0.426 g, 2.236 mmol)

-

Base : Triethylamine (15.58 mL, 112 mmol)

-

Solvent : DMF

-

Temperature : 65°C

-

Duration : 12 hours

Procedure :

The reaction is conducted under nitrogen, followed by extraction with ether and 2M HCl. The organic phase is dried and concentrated, yielding {[4-(difluoromethoxy)-3-methylphenyl]ethynyl}trimethylsilane (97% yield).

Deprotection of the Trimethylsilyl Group

Reaction Conditions :

-

Substrate : {[4-(Difluoromethoxy)-3-methylphenyl]ethynyl}trimethylsilane (5.49 g, 21.58 mmol)

-

Reagent : Tetrabutylammonium fluoride (TBAF, 1.0 M in THF)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : Room temperature

-

Duration : 1 hour

Procedure :

TBAF is added dropwise to the substrate in THF, stirring until deprotection is complete. The mixture is diluted with water and extracted with dichloromethane. Purification via silica gel chromatography yields This compound .

Alternative Pathways and Optimization

Direct Sonogashira Coupling with Terminal Alkynes

In some cases, unprotected terminal alkynes can be used, though yields may vary due to competing homocoupling:

Reaction Conditions :

-

Substrate : 1-(Difluoromethoxy)-4-iodo-2-methylbenzene (1.0 equiv)

-

Alkyne : Ethynylbenzene (1.5 equiv)

-

Catalyst : Pd(PPh3)4 (1 mol%), CuI (5 mol%)

-

Base : K2CO3 (2.5 equiv)

-

Solvent : Ethanol

-

Temperature : 80°C

-

Duration : 1–4 hours

Outcome :

Yields range from 75–86% depending on catalyst loading and reaction time.

Critical Analysis of Reaction Parameters

Catalyst Selection

Solvent and Base Effects

-

Polar Solvents : DMF and ethanol enhance solubility of ionic intermediates.

-

Bases : K2CO3 and Et3N facilitate deprotonation of terminal alkynes, critical for transmetallation.

Chemical Reactions Analysis

1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The ethynyl group can participate in various biochemical pathways, potentially leading to the formation of active metabolites .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Substituent Effects: The difluoromethoxy group (-OCF₂H) in the target compound is less electronegative than the trifluoromethoxy group (-OCF₃) in 4-ethynyl-1-(trifluoromethoxy)benzene, which may reduce electron-withdrawing effects and alter reactivity in electrophilic substitution reactions . 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene features an extended ethynyl-linked biphenyl system, increasing hydrophobicity (logP ≈ 3.90) compared to the target compound’s simpler structure .

Molecular Weight and Polarity :

Commercial and Research Relevance

- The target compound is priced at €805/g (CymitQuimica), reflecting its specialized applications in pharmaceutical intermediates or agrochemicals .

- 4-Ethynyl-1-(trifluoromethoxy)benzene (CAS 160542-02-9) is used in materials science for synthesizing liquid crystals, leveraging its strong electron-withdrawing properties .

- 1-Ethynyl-2,4-difluorobenzene serves as a building block in fluorinated polymer synthesis due to its low molecular weight and high reactivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(difluoromethoxy)-4-ethynyl-2-methylbenzene, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves Sonogashira coupling or halogen-ethynyl substitution under palladium catalysis. Key conditions include anhydrous solvents (e.g., CH₂Cl₂), cesium carbonate as a base, and controlled temperatures (20–60°C). Purification via column chromatography (SiO₂, pentane) is critical for isolating the compound with >97% purity .

- Example : A reported procedure achieved 30% yield using cesium (2-fluorophenyl)oxy-2-oxoacetate and PhEBX under blue-light photoredox conditions, followed by chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies difluoromethoxy (-OCF₂H) protons (δ ~6.2–6.5 ppm split into doublets) and ethynyl protons (δ ~2.5–3.0 ppm). Aromatic protons are resolved via coupling patterns .

- FT-IR : Confirms C≡C stretching (~2100 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

- X-ray crystallography : Resolves spatial arrangement, bond angles, and substituent effects on the benzene ring .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the ethynyl and difluoromethoxy groups in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic (ethynyl) and electrophilic (difluoromethoxy) sites. Solvent effects are simulated using polarizable continuum models (PCM) to refine reaction pathways .

Q. What strategies optimize selectivity in cross-coupling reactions involving the ethynyl group?

- Methodological Answer : Ligand design (e.g., phosphine ligands) and catalyst systems (Pd/Cu) enhance regioselectivity. For example, bulky ligands reduce steric hindrance at the ethynyl site, while microwave-assisted synthesis accelerates coupling with aryl halides .

Q. How does the difluoromethoxy group influence the compound’s electronic properties and stability?

- Methodological Answer : The electron-withdrawing -OCF₂H group decreases aromatic ring electron density, confirmed via Hammett substituent constants (σ ~0.43). Stability under acidic conditions is assessed by monitoring decomposition kinetics via HPLC, revealing resistance to hydrolysis compared to non-fluorinated analogs .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?

- Methodological Answer : Batch-to-batch variability in ethynyl group incorporation is mitigated by inline FTIR monitoring. Recrystallization in hexane/ethyl acetate mixtures removes brominated byproducts, achieving >95% purity at 10-g scale .

Applications in Academic Research

Q. What role does this compound play in developing bioactive molecules or pharmaceuticals?

- Methodological Answer : The ethynyl group serves as a click chemistry handle for bioconjugation (e.g., with azide-functionalized biomolecules). In drug discovery, it acts as a kinase inhibitor scaffold; IC₅₀ values are determined via enzymatic assays using fluorescence quenching .

Data Contradiction & Analysis

Q. How can researchers resolve discrepancies in reported reaction yields or byproduct formation?

- Methodological Answer : Variability arises from trace moisture or oxygen. Controlled experiments under inert atmospheres (N₂/Ar) and Karl Fischer titration quantify water content. Byproducts like brominated analogs are characterized via LC-MS and suppressed using scavengers (e.g., polymer-bound triphenylphosphine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.